3-(4-bromophenyl)-1H-indene
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Overview
Description
3-(4-Bromophenyl)-1H-indene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1H-indene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted indenes.
Scientific Research Applications
3-(4-Bromophenyl)-1H-indene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1H-indene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromine atom in the para position of the phenyl ring.
4-Bromothiophenol: Contains a bromine atom attached to a thiophenol group.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
Uniqueness
3-(4-Bromophenyl)-1H-indene is unique due to its indene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other brominated phenyl compounds.
Properties
Molecular Formula |
C15H11Br |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1H-indene |
InChI |
InChI=1S/C15H11Br/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)15/h1-6,8-10H,7H2 |
InChI Key |
FRDNYAYQFOQLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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